molecular formula C34H26O5 B15162002 Cyclohexanone, 2,6-bis[[4-(benzoyloxy)phenyl]methylene]- CAS No. 142451-05-6

Cyclohexanone, 2,6-bis[[4-(benzoyloxy)phenyl]methylene]-

Cat. No.: B15162002
CAS No.: 142451-05-6
M. Wt: 514.6 g/mol
InChI Key: KJHPWXGKVASIHB-UHFFFAOYSA-N
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Description

Cyclohexanone, 2,6-bis[[4-(benzoyloxy)phenyl]methylene]- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two benzoyloxy groups attached to a cyclohexanone ring through methylene linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2,6-bis[[4-(benzoyloxy)phenyl]methylene]- typically involves the reaction of cyclohexanone with benzoyloxy-substituted benzaldehydes under basic conditions. A common method is the Claisen-Schmidt condensation, where cyclohexanone reacts with two equivalents of 4-(benzoyloxy)benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2,6-bis[[4-(benzoyloxy)phenyl]methylene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Cyclohexanone, 2,6-bis[[4-(benzoyloxy)phenyl]methylene]- has several scientific research applications:

Mechanism of Action

The mechanism by which Cyclohexanone, 2,6-bis[[4-(benzoyloxy)phenyl]methylene]- exerts its effects involves interactions with specific molecular targets and pathways. The benzoyloxy groups play a crucial role in its reactivity and interactions with other molecules. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(4-methoxybenzylidene)cyclohexanone
  • 2,6-Bis(4-methylbenzylidene)cyclohexanone
  • 2,6-Bis(4-hydroxybenzylidene)cyclohexanone

Uniqueness

Cyclohexanone, 2,6-bis[[4-(benzoyloxy)phenyl]methylene]- is unique due to the presence of benzoyloxy groups, which impart distinct chemical and physical properties.

Properties

CAS No.

142451-05-6

Molecular Formula

C34H26O5

Molecular Weight

514.6 g/mol

IUPAC Name

[4-[[3-[(4-benzoyloxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C34H26O5/c35-32-28(22-24-14-18-30(19-15-24)38-33(36)26-8-3-1-4-9-26)12-7-13-29(32)23-25-16-20-31(21-17-25)39-34(37)27-10-5-2-6-11-27/h1-6,8-11,14-23H,7,12-13H2

InChI Key

KJHPWXGKVASIHB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C(=O)C(=CC4=CC=C(C=C4)OC(=O)C5=CC=CC=C5)C1

Origin of Product

United States

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